2-Chloro-4,6-diphenyl-1,3,5-triazine

説明

The exact mass of the compound 2-Chloro-4,6-diphenyl-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231670. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4,6-diphenyl-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,6-diphenyl-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

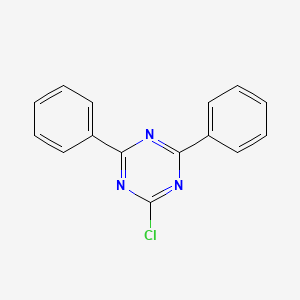

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGPPAMADXTGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274643 | |

| Record name | 2-Chloro-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3842-55-5 | |

| Record name | 2-Chloro-4,6-diphenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3842-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 231670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003842555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3842-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-Chloro-4,6-diphenyl-1,3,5-triazine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4,6-diphenyl-1,3,5-triazine

Introduction

2-Chloro-4,6-diphenyl-1,3,5-triazine, with CAS Number 3842-55-5, is a versatile heterocyclic compound.[1] It serves as a crucial intermediate and building block in various fields of chemical synthesis. The molecule consists of a central triazine ring substituted with two phenyl groups and one reactive chlorine atom. This chlorine atom provides a site for further nucleophilic substitution, making it a valuable precursor for creating more complex molecules. Its applications are prominent in the development of advanced materials, particularly as an intermediate in the production of Organic Light-Emitting Diode (OLED) materials where it is used to synthesize organic electron transport materials (ETMs). It also finds use in medicinal chemistry, for example, as an intermediate in the synthesis of the pharmaceutical drug teneligliptin, and in the development of novel antibacterial polymers and chiral molecules.[2]

Physicochemical Properties

2-Chloro-4,6-diphenyl-1,3,5-triazine is typically an off-white or white to cream crystalline solid or powder.[2][3] It is insoluble in water but shows solubility in organic solvents like ethanol (B145695) and acetone.[2] The compound is noted for its thermal stability, a key property for its use in various synthesis processes.

| Property | Value | Source(s) |

| CAS Number | 3842-55-5 | [1][2] |

| Molecular Formula | C₁₅H₁₀ClN₃ | [1][4][5] |

| Molecular Weight | 267.71 g/mol | [1][4] |

| Appearance | White to cream powder/crystalline solid | [2][3] |

| Melting Point | 138-140°C | [2] |

| Boiling Point | ~485.1°C | |

| Density | ~1.265 g/cm³ |

Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine

The synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This common method involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a phenylating agent, such as phenylboronic acid, in the presence of a suitable catalyst and base.[1][6]

Caption: Synthesis workflow via Suzuki-Miyaura cross-coupling.

Experimental Protocol

The following protocol is adapted from a known synthetic method for producing 2-Chloro-4,6-diphenyl-1,3,5-triazine with high yield and purity.[1]

Materials:

-

1,3,5-triazine (Cyanuric Chloride): 18.5 g (0.1 mol)

-

Phenylboronic acid: 26.8 g (0.22 mol)

-

Potassium carbonate: 34.5 g (0.25 mol)

-

Bis(tricyclohexylphosphine)nickel(II) dichloride [Ni(pcy3)2Cl2]: 1 g

-

Tetrahydrofuran (THF): 100 g

-

Water

Procedure:

-

To a 500 ml reaction flask, add 18.5 g (0.1 mol) of 1,3,5-triazine, 26.8 g (0.22 mol) of phenylboronic acid, 34.5 g (0.25 mol) of potassium carbonate, 1 g of the Ni(pcy3)2Cl2 catalyst, and 100 g of tetrahydrofuran.[1]

-

Stir the mixture while heating it to 70°C.[1]

-

Maintain the reaction at this temperature for 12 hours.[1]

-

After 12 hours, cool the reaction mixture to room temperature.[1]

-

Quench the reaction by adding 100 ml of water.[1]

-

Distill the solvent to recover the tetrahydrofuran.[1]

-

Once the THF has been distilled off, filter the remaining mixture while it is still warm.[1]

-

Wash the resulting filter cake with water until it is neutral.[1]

-

The resulting solid is 2-Chloro-4,6-diphenyl-1,3,5-triazine. The reported yield from this method is 25.2 g (94.1%).[1]

Characterization

The identity and purity of the synthesized 2-Chloro-4,6-diphenyl-1,3,5-triazine are confirmed through various analytical techniques. These methods are essential to verify the structure and assess the quality of the final product.

Caption: Standard analytical workflow for characterization.

Analytical Data

The characterization data confirms the successful synthesis and purity of the compound. While full spectral data is best obtained from direct analysis, typical results and available data are summarized below.

| Analysis Technique | Result / Observation | Source(s) |

| Purity (GC) | ≥96.0% to ≥99.0% | [3] |

| Yield | 94.1% (for the specified protocol) | [1] |

| Mass Spectrometry | GC-MS data available, confirms molecular weight of 267.71 g/mol . | [4][7] |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra are used to confirm the structure and the presence of phenyl groups. | [4][8] |

| IR & Raman Spectra | FTIR and FT-Raman spectral data are available for vibrational mode analysis. | [4] |

| Elemental Analysis | Confirms the elemental composition of C₁₅H₁₀ClN₃. |

Applications in Research and Development

The unique structure of 2-Chloro-4,6-diphenyl-1,3,5-triazine makes it a valuable intermediate in several high-tech and pharmaceutical applications:

-

OLED Technology : It is a key precursor for synthesizing electron transport materials (ETMs), which are vital for the efficiency, brightness, and lifespan of OLED displays.

-

Pharmaceutical Synthesis : The compound serves as an intermediate in the preparation of certain drugs, demonstrating its utility in medicinal chemistry.[2]

-

Materials Science : It is used in the preparation of specialized polymers, such as bone cement containing N-halamine antibacterial polymers, imparting long-lasting antibacterial properties.[2]

-

Supramolecular Chemistry : It is a component in the synthesis of water-soluble tridentate chiral molecules, which are important for designing and creating chiral self-assemblies.[2]

Safety and Handling

2-Chloro-4,6-diphenyl-1,3,5-triazine is classified as harmful if swallowed and can cause skin and serious eye irritation.[2][4] It may also cause an allergic skin reaction.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical. It is important to consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

- 1. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. 2-Chloro-4,6-diphenyl-1,3,5-triazine, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Chloro-4,6-diphenyl-1,3,5-triazine | C15H10ClN3 | CID 19698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4,6-diphenyl-1,3,5-triazine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-Chloro-4,6-diphenyl-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, 2-Chloro-4,6-diphenyl-1,3,5-triazine. This compound, identified by its CAS number 3842-55-5, is a valuable building block in the synthesis of a variety of organic molecules, including those with applications in medicinal chemistry and materials science.[1]

Physicochemical Properties

2-Chloro-4,6-diphenyl-1,3,5-triazine is an off-white to cream-colored crystalline solid.[2] It is generally insoluble in water but shows solubility in organic solvents such as toluene, ethanol, and acetone.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀ClN₃ | [4] |

| Molecular Weight | 267.72 g/mol | [5] |

| Melting Point | 138-142 °C | [1] |

| Appearance | White to cream powder/crystal | [2] |

Spectroscopic Data

The following tables summarize the available spectroscopic data for 2-Chloro-4,6-diphenyl-1,3,5-triazine. While specific peak assignments and multiplicities are not publicly available in detail, the key spectral data types are presented below.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The exact mass has been determined by high-resolution mass spectrometry.

| Technique | Parameter | Value | Reference |

| GC-MS | Molecular Ion (M⁺) | Data not available | |

| Exact Mass | 267.0563250 Da | [5] |

A detailed table of major fragment ions and their relative intensities is not currently available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.4 - 8.7 | Multiplet | 10H | Aromatic Protons (Phenyl groups) |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (δ) ppm | Assignment |

| 170 - 175 | C-Cl and C-N (Triazine ring) |

| 128 - 135 | Aromatic Carbons (Phenyl groups) |

Note: The predicted chemical shifts are based on typical values for similar aromatic and heterocyclic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 2-Chloro-4,6-diphenyl-1,3,5-triazine are expected in the following regions.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3050 - 3150 | Aromatic C-H stretch |

| 1500 - 1600 | C=N and C=C stretch (Triazine and Phenyl rings) |

| 1300 - 1400 | In-plane C-H bending |

| 800 - 900 | Out-of-plane C-H bending |

| 700 - 800 | C-Cl stretch |

A specific peak list with intensities is not currently available in public databases.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data and for the synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine. These are based on standard laboratory practices for similar compounds.

Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine

A common method for the synthesis of substituted triazines involves the reaction of cyanuric chloride with an appropriate nucleophile. For 2-Chloro-4,6-diphenyl-1,3,5-triazine, a Suzuki coupling reaction between cyanuric chloride and phenylboronic acid can be employed.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

To a reaction flask, add cyanuric chloride, phenylboronic acid (2 equivalents), and the palladium catalyst in the chosen solvent system.

-

Add an aqueous solution of the base to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure 2-Chloro-4,6-diphenyl-1,3,5-triazine.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-600 MHz

-

Pulse Sequence: Standard single-pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-150 MHz

-

Pulse Sequence: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024-4096

IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[6][7]

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[6][7]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[6][7]

-

Mount the plate in the spectrometer for analysis.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Column: Capillary column suitable for aromatic compounds (e.g., HP-5MS).

-

Inlet: Split/splitless injector.

-

Carrier Gas: Helium.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 300 °C) to ensure elution of the compound.[8]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic approach for 2-Chloro-4,6-diphenyl-1,3,5-triazine. For specific research and development applications, it is recommended to acquire and analyze the spectroscopic data under optimized local laboratory conditions.

References

- 1. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 2-Chloro-4,6-diphenyl-1,3,5-triazine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Chloro-4,6-diphenyl-1,3,5-triazine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 2-Chloro-4,6-diphenyl-1,3,5-triazine | C15H10ClN3 | CID 19698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. tdi-bi.com [tdi-bi.com]

A Technical Guide to 2-Chloro-4,6-diphenyl-1,3,5-triazine (CAS: 3842-55-5)

An In-depth Profile for Researchers and Development Professionals

Introduction

2-Chloro-4,6-diphenyl-1,3,5-triazine is a versatile heterocyclic organic compound that serves as a crucial building block in various fields of chemical synthesis. Characterized by a triazine core substituted with two phenyl groups and a reactive chlorine atom, it is an important intermediate in the development of advanced materials, pharmaceuticals, and other specialty chemicals.[1] The electron-deficient nature of the triazine ring and the presence of the displaceable chloro group make it an excellent substrate for nucleophilic substitution and cross-coupling reactions.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for professionals in research and development.

Core Properties and Identification

The fundamental physical and chemical characteristics of 2-Chloro-4,6-diphenyl-1,3,5-triazine are summarized below. The compound typically appears as a white to off-white solid and is stable under normal conditions.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀ClN₃ | [3][4] |

| Molecular Weight | 267.71 g/mol | [3][5] |

| Appearance | White to off-white powder/solid | [3][6] |

| Melting Point | 138-140 °C | [1] |

| Boiling Point | ~485.1 °C | |

| Density | ~1.265 g/cm³ | |

| Solubility | Insoluble in water; Soluble in organic solvents such as toluene, ethanol, and acetone.[1][7] |

Table 2: Compound Identification

| Identifier | Value |

| CAS Number | 3842-55-5 |

| IUPAC Name | 2-Chloro-4,6-diphenyl-1,3,5-triazine |

| Synonyms | CDPT, 2-chloro-4,6-diphenyl-[1][3][8]triazine |

| InChI Key | GPIQOFWTZXXOOV-UHFFFAOYSA-N |

Chemical Reactivity and Key Applications

The reactivity of 2-Chloro-4,6-diphenyl-1,3,5-triazine is dominated by the labile chlorine atom, which is readily displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions. This versatility makes it a pivotal intermediate in several high-value applications.

Figure 1: Core reaction pathways and subsequent applications of 2-Chloro-4,6-diphenyl-1,3,5-triazine.

Organic Electronics (OLEDs)

A primary application is in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[3][6] It serves as a key intermediate for producing organic electron transport materials (ETMs), which are crucial for enhancing the efficiency, brightness, and lifespan of OLED displays.

Pharmaceutical Synthesis

The triazine scaffold is present in numerous bioactive molecules. 2-Chloro-4,6-diphenyl-1,3,5-triazine is used as an intermediate in the synthesis of various pharmaceutical compounds, including the antidiabetic drug teneligliptin.[1] Its ability to react with amines and other nucleophiles allows for the construction of complex drug candidates.[1]

Advanced Materials and Polymers

The compound is utilized in creating advanced materials such as aromatic dendrimers, which have applications in catalysis and light-harvesting.[9] It is also a precursor for benzimidazole (B57391) derivatives and antibacterial polymers.[1]

Dyes and Agrochemicals

Historically, triazine chlorides have been fundamental in the dye industry. This compound can be used to produce dyes and pigments.[10] Furthermore, it serves as an intermediate in the synthesis of certain herbicides and pesticides.[10]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections provide protocols for the synthesis of the title compound and a representative application.

Protocol 1: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine

This protocol details a high-yield synthesis via a nickel-catalyzed cross-coupling reaction.[11]

Materials and Reagents:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride) (0.1 mol)

-

Phenylboronic acid (0.22 mol)

-

Potassium carbonate (0.25 mol)

-

Bis(tricyclohexylphosphine)nickel(II) dichloride [Ni(PCy₃)₂Cl₂] (catalyst)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Deionized water

Procedure:

-

To a 500 mL reaction flask, add cyanuric chloride (18.5 g, 0.1 mol), phenylboronic acid (26.8 g, 0.22 mol), potassium carbonate (34.5 g, 0.25 mol), and the Ni(PCy₃)₂Cl₂ catalyst (1 g).

-

Add 100 g of anhydrous tetrahydrofuran to the flask.

-

Stir the mixture and heat to 70 °C. Maintain this temperature and continue stirring for 12 hours.

-

After 12 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 100 mL of water.

-

Distill the mixture to recover the tetrahydrofuran solvent.

-

Once the THF is removed, filter the remaining aqueous mixture.

-

Wash the collected filter cake with water until neutral.

-

Dry the solid product to yield 2-Chloro-4,6-diphenyl-1,3,5-triazine. The reported yield is 25.2 g (94.1%) with a purity of 98.9%.[11]

Figure 2: Workflow for the synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

This generalized protocol illustrates how 2-Chloro-4,6-diphenyl-1,3,5-triazine can be used to synthesize more complex triazine derivatives, such as those used in dendrimer construction.[9]

Materials and Reagents:

-

2-Chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq)

-

Aryl- or Heteroaryl-boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

Procedure:

-

In a reaction vessel purged with an inert atmosphere (Nitrogen or Argon), combine 2-Chloro-4,6-diphenyl-1,3,5-triazine, the boronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 2-aryl-4,6-diphenyl-1,3,5-triazine.

Figure 3: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Proper handling of 2-Chloro-4,6-diphenyl-1,3,5-triazine is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if ingested.[1]

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [5][8][12] |

| Hazard | H319 | Causes serious eye irritation. | [5][8][12] |

| Hazard | H335 | May cause respiratory irritation. | [12] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [12] |

| Precaution | P264 | Wash skin thoroughly after handling. | [8][12] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][12] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water. | [8] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Handling and Storage:

-

Use in a well-ventilated area or under a fume hood.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Store in a cool, dry place in a tightly sealed container.[7]

-

Keep away from strong oxidizing agents.[7]

2-Chloro-4,6-diphenyl-1,3,5-triazine is a high-value chemical intermediate with significant utility in materials science, particularly for OLEDs, and in the synthesis of pharmaceuticals and other functional molecules. Its well-defined reactivity, centered on the chloro-triazine core, allows for predictable and efficient synthetic transformations. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively and safely utilize this compound in their development endeavors.

References

- 1. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chloro-4,6-diphenyl-1,3,5-triazine , 99% , 3842-55-5 - CookeChem [cookechem.com]

- 4. Synthonix, Inc > 3842-55-5 | 2-Chloro-4,6-diphenyl-1,3,5-triazine [synthonix.com]

- 5. 2-Chloro-4,6-diphenyl-1,3,5-triazine | C15H10ClN3 | CID 19698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-chloro-4,6-diphenyl-1,3,5-triazine | 3842-55-5 [chemicalbook.com]

- 7. 2-Chloro-4,6-diphenyl-1,3,5-triazine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. innospk.com [innospk.com]

- 11. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

physical and chemical properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and applications of 2-Chloro-4,6-diphenyl-1,3,5-triazine (CDPT). This versatile compound serves as a crucial intermediate in various fields, including organic synthesis, materials science, and pharmaceutical development.

Core Properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine

2-Chloro-4,6-diphenyl-1,3,5-triazine, with the CAS Number 3842-55-5, is an organic compound characterized by a triazine ring substituted with two phenyl groups and one chlorine atom.[1] This structure, particularly the reactive chloro group, makes it a valuable building block for more complex molecules. It typically appears as a white to off-white or cream crystalline powder.[2][3]

The key physicochemical properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀ClN₃ | [1][2] |

| Molecular Weight | 267.71 - 267.72 g/mol | [1][2] |

| Appearance | White to off-white/cream crystalline powder | [2][3] |

| Melting Point | 134 - 155 °C | [2][3][4] |

| Boiling Point | ~485.1 °C | |

| Density | 1.265 - 1.28 g/cm³ | [2] |

| Solubility | Insoluble in water. Soluble in DMF, DMSO, and toluene; slightly soluble in THF.[2][5] | |

| Stability | Stable under inert, dry conditions; moisture-sensitive.[2][6] |

Experimental Protocols and Synthesis

The synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine can be achieved through several routes. The selection of a specific method may depend on the desired purity, yield, and available starting materials.

A common and effective method involves the reaction of cyanuric chloride (1,3,5-trichloro-2,4,6-triazine) with phenylboronic acid.[7] This method offers high yields.

Protocol:

-

Reaction Setup: In a 500 mL reaction flask, combine 18.5g (0.1 mol) of cyanuric chloride, 26.8g (0.22 mol) of phenylboronic acid, 34.5g (0.25 mol) of potassium carbonate, and 1g of a suitable catalyst such as Ni(pcy3)2Cl2.[7]

-

Solvent Addition: Add 100g of tetrahydrofuran (B95107) (THF) to the flask.[7]

-

Reaction Conditions: Stir the mixture while heating it to 70°C. Maintain this temperature for 12 hours to allow the reaction to proceed.[7]

-

Quenching: After 12 hours, cool the reaction mixture to room temperature and add 100 mL of water to quench the reaction.[7]

-

Isolation and Purification: Distill the solvent to recover the THF. The remaining mixture is then filtered. The resulting filter cake is washed until neutral to yield the final product.[7] This process can yield up to 94.1% of 2-chloro-4,6-diphenyl-1,3,5-triazine with a purity of approximately 98.9%.[7]

An alternative route is a two-step process starting with a Friedel-Crafts reaction between cyanuric chloride and benzene (B151609) to form the 2-chloro-4,6-diphenyl-1,3,5-triazine intermediate.[8]

Protocol:

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is typically used as the Lewis acid catalyst.[8]

-

Temperature Control: The reaction is highly exothermic and should be conducted at low temperatures (0-5°C) to minimize the formation of byproducts such as mono- and tri-substituted triazines.[8]

-

Solvent: An inert solvent like nitrobenzene (B124822) or an excess of benzene can be used.[8]

-

Moisture Control: The reaction is extremely sensitive to moisture, which can deactivate the catalyst. All reagents and glassware must be thoroughly dried.[8]

-

Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

For purifying the crude product obtained from synthesis, recrystallization is a common technique.

-

Dissolve the crude 2-chloro-4,6-diphenyl-1,3,5-triazine in a suitable hot solvent, such as heptane.

-

Allow the solution to cool slowly, promoting the formation of crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under a vacuum.

Chemical Reactivity and Applications

The chemical reactivity of 2-Chloro-4,6-diphenyl-1,3,5-triazine is dominated by the electron-deficient nature of the triazine ring and the presence of the displaceable chlorine atom. This makes it an excellent substrate for nucleophilic substitution and cross-coupling reactions.[9]

References

- 1. 2-Chloro-4,6-diphenyl-1,3,5-triazine | C15H10ClN3 | CID 19698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-4,6-diphenyl-1,3,5-triazine, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. 2-Chloro-4,6-diphenyl-1,3,5-triazine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

2-Chloro-4,6-diphenyl-1,3,5-triazine molecular structure and geometry

An In-depth Technical Guide on the Molecular Structure and Geometry of 2-Chloro-4,6-diphenyl-1,3,5-triazine

Introduction

2-Chloro-4,6-diphenyl-1,3,5-triazine is a heterocyclic organic compound featuring a triazine ring as its core scaffold. This scaffold is substituted with two phenyl groups and one chlorine atom. The arrangement of these substituents on the triazine ring dictates the molecule's overall geometry, which in turn influences its chemical reactivity, physical properties, and potential applications in fields such as medicinal chemistry and materials science. This document provides a detailed overview of the molecular structure and geometry of 2-chloro-4,6-diphenyl-1,3,5-triazine, based on available experimental and computational data.

Molecular Structure

The fundamental structure consists of a 1,3,5-triazine (B166579) ring, which is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This ring is substituted at the 2-position with a chlorine atom and at the 4- and 6-positions with phenyl groups.

Molecular Geometry and Quantitative Data

The geometry of 2-chloro-4,6-diphenyl-1,3,5-triazine has been elucidated through single-crystal X-ray diffraction studies. These studies provide precise measurements of bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.

Crystallographic Data

The compound crystallizes in the monoclinic space group P21/c. The asymmetric unit contains one molecule. The triazine ring is essentially planar, as expected for an aromatic system. The phenyl rings are twisted with respect to the central triazine ring.

Table 1: Key Bond Lengths for 2-Chloro-4,6-diphenyl-1,3,5-triazine

| Bond | Length (Å) |

| C2-Cl1 | 1.724(3) |

| N1-C2 | 1.328(4) |

| N3-C2 | 1.329(4) |

| N1-C6 | 1.341(4) |

| N5-C6 | 1.334(4) |

| N3-C4 | 1.343(4) |

| N5-C4 | 1.337(4) |

| C4-C11 | 1.484(4) |

| C6-C21 | 1.485(4) |

Data sourced from single-crystal X-ray diffraction analysis.

Table 2: Key Bond Angles for 2-Chloro-4,6-diphenyl-1,3,5-triazine

| Angle | Degree (°) |

| N1-C2-N3 | 127.1(3) |

| N1-C2-Cl1 | 116.5(2) |

| N3-C2-Cl1 | 116.4(2) |

| C2-N1-C6 | 116.3(3) |

| C2-N3-C4 | 116.2(3) |

| C4-N5-C6 | 116.8(3) |

| N3-C4-N5 | 127.4(3) |

| N3-C4-C11 | 116.2(3) |

| N5-C4-C11 | 116.4(3) |

| N1-C6-N5 | 127.2(3) |

| N1-C6-C21 | 116.4(3) |

| N5-C6-C21 | 116.4(3) |

Data sourced from single-crystal X-ray diffraction analysis.

Table 3: Key Dihedral Angles for 2-Chloro-4,6-diphenyl-1,3,5-triazine

| Dihedral Angle | Degree (°) |

| Dihedral angle between triazine and phenyl ring 1 | 33.7(1) |

| Dihedral angle between triazine and phenyl ring 2 | 47.9(1) |

Data sourced from single-crystal X-ray diffraction analysis.

The planarity of the triazine ring is a notable feature. The phenyl groups, however, are not coplanar with the triazine ring, exhibiting significant dihedral angles. This twisted conformation is likely a result of steric hindrance between the ortho-hydrogens of the phenyl groups and the atoms of the triazine ring.

Experimental Protocols

The determination of the molecular structure and geometry of 2-chloro-4,6-diphenyl-1,3,5-triazine relies on established analytical techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of 2-chloro-4,6-diphenyl-1,3,5-triazine are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods. The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Visualizations

Molecular Structure

Caption: 2D representation of 2-Chloro-4,6-diphenyl-1,3,5-triazine.

Experimental Workflow for Structural Elucidation

Caption: Workflow for determining molecular geometry via X-ray crystallography.

An In-depth Technical Guide to the Solubility of 2-Chloro-4,6-diphenyl-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-4,6-diphenyl-1,3,5-triazine in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information and provides a detailed, robust experimental protocol for the quantitative determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction to 2-Chloro-4,6-diphenyl-1,3,5-triazine

2-Chloro-4,6-diphenyl-1,3,5-triazine is a white to off-white crystalline solid.[1] It is a versatile intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and photoactive materials for OLEDs and photovoltaic devices.[1] Understanding its solubility in organic solvents is crucial for its application in various chemical processes, including reaction condition optimization, purification, and formulation development.

Solubility Profile

Table 1: Qualitative Solubility of 2-Chloro-4,6-diphenyl-1,3,5-triazine in Common Organic Solvents

| Solvent Class | Example Solvents | Reported/Predicted Solubility | Rationale |

| Aromatic | Toluene | Soluble[3] | Favorable pi-stacking interactions between the solvent and the phenyl groups of the triazine. |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] | Capable of dipole-dipole interactions with the triazine ring. |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1] | Strong dipole-dipole interactions can effectively solvate the molecule. | |

| Acetone | Soluble[2] | Dipole-dipole interactions facilitate dissolution. | |

| Tetrahydrofuran (THF) | Slightly Soluble[1] | Moderate polarity allows for some interaction, but less effective than more polar aprotic solvents. | |

| Polar Protic | Ethanol | Soluble[2] | While the potential for hydrogen bonding is limited, dipole interactions can facilitate dissolution.[4] |

| Aqueous | Water | Insoluble[1][2] | The molecule is predominantly nonpolar and hydrophobic. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol details the isothermal shake-flask method followed by gravimetric analysis, a reliable and widely used technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

2-Chloro-4,6-diphenyl-1,3,5-triazine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible membrane)

-

Syringes

-

Pre-weighed, dry glass vials for evaporation

-

Vacuum oven or desiccator

Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Chloro-4,6-diphenyl-1,3,5-triazine into a series of vials. An excess is confirmed by the presence of undissolved solid at equilibrium.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Allow the vials to sit undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense a known volume of the clear, filtered saturated solution into a pre-weighed, dry glass vial. Record the exact volume.

-

-

Gravimetric Analysis:

-

Place the vials containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator.

-

Dry the vials to a constant weight. This is achieved when consecutive weighings, after further drying, show a negligible difference.

-

Accurately weigh the vial containing the dry solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2-Chloro-4,6-diphenyl-1,3,5-triazine by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.

Solubility (g/L) = (Mass of vial with residue (g) - Mass of empty vial (g)) / Volume of filtrate (L)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 2-Chloro-4,6-diphenyl-1,3,5-triazine using the gravimetric method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for 2-Chloro-4,6-diphenyl-1,3,5-triazine remains to be extensively documented in scientific literature, this guide provides a solid foundation for researchers by consolidating the available qualitative information and presenting a detailed, actionable protocol for its quantitative determination. By following the outlined experimental methodology, scientists and drug development professionals can generate the precise solubility data required for their specific applications, thereby facilitating further research and development involving this versatile compound.

References

In-Depth Technical Guide to the FT-IR Spectrum of 2-Chloro-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-4,6-diphenyl-1,3,5-triazine. This compound is a key intermediate in the synthesis of various organic materials, including those for Organic Light-Emitting Diodes (OLEDs), pharmaceuticals, and antibacterial polymers.[1][2] A thorough understanding of its vibrational properties through FT-IR spectroscopy is crucial for its identification, quality control, and the study of its chemical transformations.

Molecular Structure and Vibrational Modes

2-Chloro-4,6-diphenyl-1,3,5-triazine possesses a heterocyclic 1,3,5-triazine (B166579) ring substituted with two phenyl groups and one chlorine atom. The key functional groups that give rise to characteristic infrared absorptions are the triazine ring, the phenyl rings, and the carbon-chlorine bond.

The principal vibrational modes expected in the FT-IR spectrum include:

-

C=N and C-N stretching vibrations within the triazine ring.

-

Aromatic C=C stretching vibrations in the phenyl rings.

-

Aromatic C-H stretching and bending vibrations of the phenyl rings.

-

C-Cl stretching vibration .

-

Ring breathing and deformation modes of both the triazine and phenyl rings.

Experimental Protocol for FT-IR Analysis

A standard experimental procedure for obtaining the FT-IR spectrum of 2-Chloro-4,6-diphenyl-1,3,5-triazine is detailed below. This protocol is based on methods used for similar aromatic triazine compounds.[3][4]

Objective: To acquire a high-resolution FT-IR spectrum of solid 2-Chloro-4,6-diphenyl-1,3,5-triazine for structural characterization.

Materials and Equipment:

-

2-Chloro-4,6-diphenyl-1,3,5-triazine, solid powder, ≥97% purity.[5]

-

Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 or Thermo Nicolet Avatar 370).[1][3]

-

Attenuated Total Reflectance (ATR) accessory.

-

Spatula and cleaning solvents (e.g., isopropanol (B130326), acetone).

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Clean the ATR crystal surface thoroughly with isopropanol and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

Sample Analysis:

-

Place a small amount of the 2-Chloro-4,6-diphenyl-1,3,5-triazine powder onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum using the same parameters as the background scan (e.g., 80 scans, 2 cm⁻¹ resolution).[3][4]

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

-

FT-IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| ~3050 | Medium-Weak | Aromatic C-H stretching (phenyl rings) |

| ~1580 | Strong | C=N stretching (triazine ring) & Aromatic C=C stretching (phenyl rings) |

| ~1524 | Strong | Aromatic C=C stretching (phenyl rings) |

| ~1483 | Medium | Aromatic C=C stretching (phenyl rings) |

| ~1400 | Medium | C-N stretching (triazine ring) |

| ~1363 | Strong | In-plane C-H bending (phenyl rings) |

| ~1234 | Medium | Triazine ring breathing/stretching |

| ~1074 | Medium | In-plane C-H bending (phenyl rings) |

| ~837 | Strong | C-Cl stretching |

| ~770 | Strong | Triazine ring out-of-plane bending |

| ~740 | Strong | Out-of-plane C-H bending (monosubstituted benzene) |

| ~683 | Strong | Out-of-plane C-H bending (monosubstituted benzene) |

Visualization of Key Vibrational Modes

The following diagrams illustrate the molecular structure of 2-Chloro-4,6-diphenyl-1,3,5-triazine and a logical workflow for its FT-IR spectral analysis.

References

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-4,6-diphenyl-1,3,5-triazine. This document details the fragmentation patterns observed under electron ionization, presents a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and summarizes key quantitative data.

Introduction

2-Chloro-4,6-diphenyl-1,3,5-triazine is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials for organic electronics. Its chemical reactivity, attributed to the presence of a labile chlorine atom on the triazine ring, makes it a valuable building block in medicinal chemistry and materials science. Accurate analytical characterization of this compound is crucial for quality control, reaction monitoring, and metabolic studies. Mass spectrometry, particularly coupled with chromatographic separation techniques, stands as a powerful tool for the identification and quantification of 2-Chloro-4,6-diphenyl-1,3,5-triazine. This guide focuses on the electron ionization mass spectrometry (EI-MS) of this compound, elucidating its fragmentation behavior.

Mass Spectrometric Fragmentation Analysis

Electron ionization of 2-Chloro-4,6-diphenyl-1,3,5-triazine leads to the formation of a molecular ion and a series of characteristic fragment ions. The fragmentation pathway is primarily dictated by the stability of the triazine ring and the phenyl substituents.

The molecular ion peak (M⁺˙) is observed at m/z 267, corresponding to the molecular weight of the compound (C₁₅H₁₀ClN₃). The presence of a chlorine atom is indicated by the isotopic peak at m/z 269, with a relative abundance of approximately one-third of the molecular ion peak, which is characteristic of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of 2-Chloro-4,6-diphenyl-1,3,5-triazine is proposed to proceed through several key steps, as illustrated in the diagram below. The initial fragmentation often involves the loss of the chlorine atom or cleavage of the triazine ring.

Key Fragmentation Steps:

-

Loss of Chlorine Radical: The molecular ion can lose a chlorine radical (Cl•) to form a stable cation at m/z 232.

-

Ring Cleavage: The triazine ring can undergo cleavage, leading to the loss of a neutral fragment such as cyanogen (B1215507) chloride (CNCl) to yield an ion at m/z 206.

-

Loss of Hydrogen Cyanide: The fragment at m/z 232 can further fragment by losing a molecule of hydrogen cyanide (HCN), resulting in an ion at m/z 179.

-

Formation of Phenyl Cation: A prominent peak is often observed at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), which can be formed through various fragmentation routes.

-

Formation of Benzontrile Cation: A fragment ion at m/z 103, corresponding to the benzonitrile (B105546) radical cation (C₆H₅CN⁺˙), is also a common feature in the mass spectra of phenyl-substituted triazines.

Data Presentation

The following table summarizes the major ions observed in the electron ionization mass spectrum of 2-Chloro-4,6-diphenyl-1,3,5-triazine, along with their proposed structures and estimated relative abundances.

| m/z | Proposed Ion Structure | Estimated Relative Abundance (%) |

| 267 | [C₁₅H₁₀ClN₃]⁺˙ (Molecular Ion) | 60 |

| 232 | [C₁₅H₁₀N₃]⁺ | 100 (Base Peak) |

| 206 | [C₁₄H₁₀N₂]⁺˙ | 25 |

| 179 | [C₁₃H₉N]⁺˙ | 30 |

| 129 | [C₈H₅N₂]⁺ | 45 |

| 103 | [C₆H₅CN]⁺˙ | 70 |

| 77 | [C₆H₅]⁺ | 55 |

Experimental Protocols

A standard method for the analysis of 2-Chloro-4,6-diphenyl-1,3,5-triazine is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed protocol that can be adapted for this purpose.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 2-Chloro-4,6-diphenyl-1,3,5-triazine in a suitable organic solvent (e.g., acetone, dichloromethane, or ethyl acetate) at a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for calibration.

-

Sample Extraction (if necessary): For complex matrices, a sample extraction and clean-up step may be required. A solid-phase extraction (SPE) with a C18 cartridge can be an effective method.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 300 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-400.

This technical guide provides foundational information for the mass spectrometric analysis of 2-Chloro-4,6-diphenyl-1,3,5-triazine. Researchers are encouraged to optimize the provided protocols based on their specific instrumentation and analytical requirements.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-Chloro-4,6-diphenyl-1,3,5-triazine, a versatile building block in medicinal chemistry and materials science. The inherent electronic properties of the triazine core, coupled with the influence of the diphenyl substituents, create distinct reactive sites that are crucial for its application in the synthesis of novel compounds. This document outlines these reactive centers, provides detailed experimental protocols for their modification, and presents relevant quantitative data to inform synthetic strategies.

Introduction

2-Chloro-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound characterized by a triazine ring substituted with two phenyl groups and one chlorine atom. The triazine ring is an electron-deficient system due to the presence of three electronegative nitrogen atoms, which significantly influences the molecule's reactivity.[1] This electron deficiency is key to understanding the electrophilic nature of the carbon atoms within the triazine ring, particularly the carbon atom bonded to the chlorine. The chlorine atom serves as a good leaving group, making this position highly susceptible to nucleophilic attack.[2] This reactivity profile allows for the sequential and controlled substitution of the chlorine atom, enabling the synthesis of a diverse range of functionalized triazine derivatives.[3]

Electrophilic and Nucleophilic Sites

The reactivity of 2-Chloro-4,6-diphenyl-1,3,5-triazine is dominated by the electrophilic nature of the triazine ring and the potential for nucleophilic attack on its carbon atoms.

Electrophilic Sites:

-

C2 Carbon: The carbon atom attached to the chlorine atom (C2) is the primary electrophilic site. The high electronegativity of the adjacent nitrogen atoms and the chlorine atom inductively withdraws electron density, creating a significant partial positive charge on this carbon. This makes it highly susceptible to attack by a wide range of nucleophiles.[1]

-

C4 and C6 Carbons: The carbon atoms bearing the phenyl groups (C4 and C6) are also electrophilic, albeit to a lesser extent than the C2 carbon. The nitrogen atoms in the triazine ring create a general electron deficiency across all ring carbons.

Nucleophilic Sites:

-

Nitrogen Atoms: The lone pairs of electrons on the three nitrogen atoms of the triazine ring provide potential nucleophilic character. However, due to the aromatic nature of the ring and the delocalization of these lone pairs, their nucleophilicity is significantly reduced. They are generally not involved in nucleophilic attack under typical reaction conditions.

-

Phenyl Rings: The π-systems of the two phenyl rings can act as weak nucleophiles in certain electrophilic aromatic substitution reactions, although this is not the primary mode of reactivity for this molecule.

The following diagram illustrates the key reactive sites of 2-Chloro-4,6-diphenyl-1,3,5-triazine.

References

An In-depth Technical Guide to 2-Chloro-4,6-diphenyl-1,3,5-triazine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4,6-diphenyl-1,3,5-triazine, a key building block in the development of advanced organic electronic materials. The document details its historical synthesis, modern preparative methods, physicochemical properties, and its significant role as an intermediate in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Discovery and History

The synthesis of substituted s-triazines dates back to the 19th century, with the foundational work on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) laying the groundwork for a vast array of derivatives. While a definitive singular "discovery" paper for 2-Chloro-4,6-diphenyl-1,3,5-triazine is not readily apparent in early literature, its conceptual origins lie in the exploration of Friedel-Crafts reactions with cyanuric chloride. This classic electrophilic aromatic substitution, discovered in 1877, provided a direct method for introducing aryl groups onto the triazine ring.[1]

Historically, the reaction of cyanuric chloride with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride was a studied route to phenylated triazines.[2][3] This method, while foundational, often presented challenges in controlling the degree of substitution, leading to mixtures of mono-, di-, and tri-substituted products. The synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine via this route would involve the substitution of two chlorine atoms on the cyanuric chloride ring with phenyl groups.

In modern organic synthesis, more controlled and higher-yielding methods, such as palladium-catalyzed cross-coupling reactions, have become the standard for preparing this and other unsymmetrically substituted triazines.

Physicochemical and Spectral Data

2-Chloro-4,6-diphenyl-1,3,5-triazine is a white to off-white crystalline solid.[4] It is soluble in organic solvents like toluene (B28343) and moderately stable under normal laboratory conditions.[4][5]

Table 1: Physicochemical Properties of 2-Chloro-4,6-diphenyl-1,3,5-triazine

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀ClN₃ | [6] |

| Molecular Weight | 267.71 g/mol | [6] |

| CAS Number | 3842-55-5 | [6] |

| Melting Point | 138-140 °C | [4] |

| Boiling Point | 485.1±28.0 °C (Predicted) | [1] |

| Density | 1.265±0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to cream powder/crystal | [7] |

| Purity | ≥96.0% (GC) | [7] |

Table 2: Spectral Data Summary for 2-Chloro-4,6-diphenyl-1,3,5-triazine

| Spectrum Type | Available Data | Source(s) |

| ¹H NMR | Data available in spectral databases | [8] |

| ¹³C NMR | Data available in spectral databases | [6][8] |

| FTIR | Spectrum available (KBr pellet) | [6] |

| Mass Spec (GC-MS) | Spectrum available | [6] |

| Raman | Spectrum available | [6] |

Experimental Protocols

The synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine can be achieved through several methods. Below are detailed protocols for a modern nickel-catalyzed cross-coupling reaction, which offers high yield and purity.

Synthesis via Nickel-Catalyzed Cross-Coupling

This protocol is adapted from a procedure for the synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine from cyanuric chloride and phenylboronic acid.[9]

Materials:

-

Cyanuric chloride (1,3,5-trichloro-1,3,5-triazine)

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Bis(tricyclohexylphosphine)nickel(II) dichloride [Ni(PCy₃)₂Cl₂]

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Deionized water

Procedure:

-

To a 500 mL reaction flask equipped with a magnetic stirrer and reflux condenser, add cyanuric chloride (18.5 g, 0.1 mol), phenylboronic acid (26.8 g, 0.22 mol), potassium carbonate (34.5 g, 0.25 mol), and the nickel catalyst (1 g).

-

Add 100 g of anhydrous tetrahydrofuran to the flask.

-

Stir the mixture and heat to 70 °C.

-

Maintain the reaction at this temperature for 12 hours.

-

After 12 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 100 mL of deionized water.

-

Distill the solvent to recover the tetrahydrofuran.

-

After the THF has been distilled off, filter the remaining mixture.

-

Wash the filter cake with water until neutral.

-

The resulting solid is 2-chloro-4,6-diphenyl-1,3,5-triazine.

Expected Yield and Purity:

Role in Organic Electronics and Signaling Pathways

The primary application of 2-Chloro-4,6-diphenyl-1,3,5-triazine is as a crucial intermediate in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).[4] The electron-deficient nature of the triazine ring makes it an excellent core for building electron transport materials (ETMs).[10]

The chloro-substituent on the triazine ring provides a reactive site for further functionalization through nucleophilic substitution reactions. This allows for the attachment of various other functional groups to tailor the electronic and physical properties of the final material, such as its energy levels (HOMO/LUMO), charge carrier mobility, and thermal stability.[4]

Synthesis of Electron Transport Materials for OLEDs

The general workflow for the synthesis of an electron transport material using 2-Chloro-4,6-diphenyl-1,3,5-triazine as a precursor is outlined below. This typically involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by another aromatic or heteroaromatic moiety.

Caption: Workflow for the synthesis of an electron transport material.

Fabrication of OLED Devices

Once the triazine-based electron transport material is synthesized and purified, it is incorporated into a multilayer OLED device via vacuum deposition. The ETM layer plays a critical role in facilitating the efficient transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light.

Caption: General workflow for OLED device fabrication.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]

- 4. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. 2-Chloro-4,6-diphenyl-1,3,5-triazine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. 2-Chloro-4,6-diphenyl-1,3,5-triazine | C15H10ClN3 | CID 19698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4,6-diphenyl-1,3,5-triazine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Potential Research Areas for 2-Chloro-4,6-diphenyl-1,3,5-triazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising research avenues for derivatives of 2-Chloro-4,6-diphenyl-1,3,5-triazine, a versatile scaffold with significant potential in medicinal chemistry and materials science. The unique chemical properties of this triazine core, characterized by a reactive chlorine atom, allow for a wide range of structural modifications, leading to novel compounds with diverse biological activities and functional applications. This document provides an in-depth overview of key research areas, quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Core Research Areas

The inherent reactivity of the 2-chloro-4,6-diphenyl-1,3,5-triazine core makes it an excellent starting material for the synthesis of a diverse library of derivatives. The primary areas of research focus include medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The 1,3,5-triazine (B166579) scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. Key areas for investigation for 2-Chloro-4,6-diphenyl-1,3,5-triazine derivatives include:

-

Anticancer Activity: Triazine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1][2] Research can be directed towards synthesizing and evaluating derivatives for their cytotoxic effects on various cancer cell lines. Mechanistic studies to elucidate their mode of action, such as inhibition of protein kinases like EGFR and PI3K, are a critical research direction.[3][4]

-

Antimicrobial Activity: With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Triazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6] Future research could focus on the synthesis of diphenyl-triazine derivatives and screening them against clinically relevant microbial strains to determine their minimum inhibitory concentrations (MICs).

-

Antiviral Activity: Certain triazine derivatives have been reported to possess antiviral properties.[7][8] This opens up an avenue for the exploration of 2-Chloro-4,6-diphenyl-1,3,5-triazine derivatives as potential antiviral agents against a variety of viruses.

Materials Science

The electron-deficient nature of the triazine ring, coupled with the ability to introduce various functionalities, makes these derivatives attractive for applications in materials science.

-

Organic Light-Emitting Diodes (OLEDs): 2-Chloro-4,6-diphenyl-1,3,5-triazine is a key intermediate in the synthesis of organic electron transport materials (ETMs) for OLEDs.[9][10] Research in this area can focus on designing and synthesizing novel derivatives with enhanced electron mobility, thermal stability, and luminescence properties for improved OLED performance.

-

Fluorescent Probes: The triazine core can be functionalized to create fluorescent molecules with applications as sensors and imaging agents.[11] The development of derivatives that exhibit changes in their fluorescence properties in response to specific analytes or environmental conditions is a promising research direction.

Organic Synthesis

The reactivity of the chlorine atom in 2-Chloro-4,6-diphenyl-1,3,5-triazine makes it a valuable building block in organic synthesis. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, and thiols, allowing for the facile introduction of diverse functional groups.[4] Furthermore, it can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[12]

Quantitative Data

The following tables summarize the biological activity of various 1,3,5-triazine derivatives, providing a reference for potential efficacy. It is important to note that this data is for a range of triazine derivatives and not exclusively for those derived from 2-Chloro-4,6-diphenyl-1,3,5-triazine, highlighting the potential of this class of compounds.

Table 1: Anticancer Activity of Selected 1,3,5-Triazine Derivatives (IC50 values in µM)

| Compound/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Various | 0.45 - 1.66 | - | - |

| 4-amino-6-(phenylamino)-1,3,5-triazine derivative | HepG2 | 20.53 | - | - |

| 4-amino-6-(phenylamino)-1,3,5-triazine derivative | MCF-7 | 129.0 | - | - |

| Symmetrical di-substituted phenylamino-s-triazine (Compound 2d) | MCF7 | 6.54 | Paclitaxel | 2.35 |

| Symmetrical di-substituted phenylamino-s-triazine (Compound 2d) | C26 | 0.38 | Paclitaxel | 4.32 |

| Imamine-1,3,5-triazine derivative (Compound 4f) | MDA-MB-231 | 6.25 | Imatinib | 35.50 |

| Imamine-1,3,5-triazine derivative (Compound 4k) | MDA-MB-231 | 8.18 | Imatinib | 35.50 |

Table 2: Antimicrobial Activity of Selected 1,3,5-Triazine Derivatives (MIC values in µg/mL)

| Compound/Derivative Type | Microorganism | MIC (µg/mL) | Reference Compound |

| N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives | Various Bacteria | 4 - 64 | Streptomycin |

| 2,4,6-trisubstituted[4][13][14]triazine derivatives | Various Bacteria & Fungi | 6.25 - 25 | - |

| Thiosemicarbazides containing 1,3,5-triazines (in combination with fluconazole) | Candida albicans | 0.125 - 2.0 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 2-Chloro-4,6-diphenyl-1,3,5-triazine derivatives.

Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine

Method: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the synthesis of the core compound.

Materials:

-

Cyanuric chloride (1,3,5-trichloro-1,3,5-triazine)

-

Phenylboronic acid

-

Potassium carbonate (K2CO3)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (deionized)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

n-Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), combine cyanuric chloride (1 equivalent), phenylboronic acid (2.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.01 equivalents).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-100 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to quench the reaction.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield 2-Chloro-4,6-diphenyl-1,3,5-triazine as a white solid.[13]

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized derivatives on cancer cell lines.[9][14]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microorganisms.[13][15][16]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microplate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Inoculate each well of the microplate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-